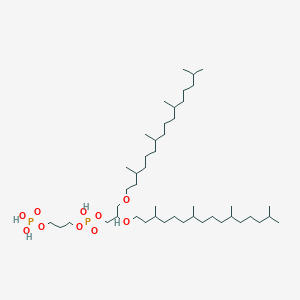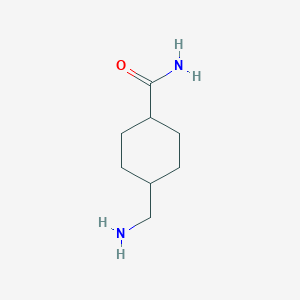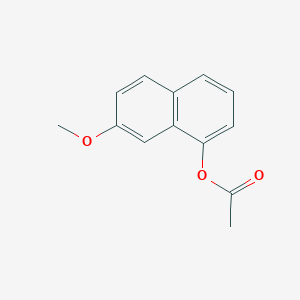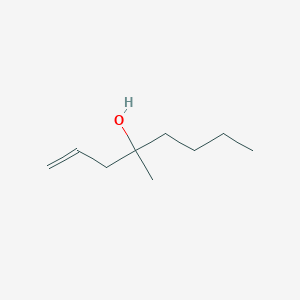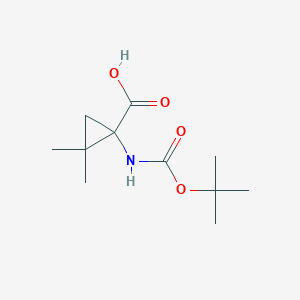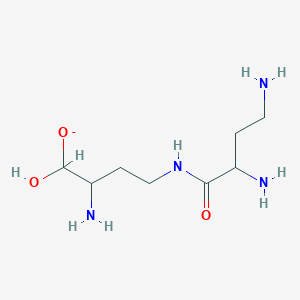
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate, commonly known as ADH, is a compound that has gained significant attention in scientific research over the years. ADH is a derivative of aspartic acid and is known for its ability to chelate metal ions, especially copper and iron.
作用机制
The mechanism of action of ADH involves its ability to chelate metal ions, especially copper and iron. ADH binds to these metal ions and prevents them from participating in various biochemical reactions that can lead to cellular damage. ADH also acts as an antioxidant and scavenges free radicals, which can cause cellular damage and contribute to the development of various diseases.
生化和生理效应
ADH has been shown to have various biochemical and physiological effects. Studies have shown that ADH can effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases. ADH has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage and contribute to the development of various diseases. Additionally, ADH has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the significant advantages of using ADH in lab experiments is its ability to effectively chelate metal ions, especially copper and iron. This makes ADH an ideal candidate for studying the role of metal ions in various biological processes and diseases. However, one of the limitations of using ADH in lab experiments is its relatively high cost, which may limit its widespread use in research.
未来方向
There are several future directions for the study of ADH. One of the most significant directions is the development of new and more efficient synthesis methods for ADH. This would make ADH more widely available and affordable for use in research. Another future direction is the study of the potential therapeutic applications of ADH in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to understand the mechanism of action of ADH in more detail and to identify new targets for its use in research and therapy.
Conclusion:
In conclusion, ADH is a compound that has gained significant attention in scientific research over the years. ADH has been extensively studied for its various scientific research applications, including its ability to chelate metal ions, its antioxidant properties, and its anti-inflammatory properties. ADH has several advantages for use in lab experiments, including its ability to effectively chelate metal ions. However, one of the limitations of using ADH in lab experiments is its relatively high cost. There are several future directions for the study of ADH, including the development of new and more efficient synthesis methods and the study of its potential therapeutic applications in various diseases.
合成方法
ADH can be synthesized using various methods, including the reaction of aspartic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of triethylamine. The reaction mixture is then treated with 1,2-diaminobutane to obtain ADH. Another method involves the reaction of aspartic acid with N,N'-carbonyldiimidazole (CDI) and 1,2-diaminobutane in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain ADH.
科学研究应用
ADH has been extensively studied for its various scientific research applications. One of the most significant applications of ADH is in the field of metal chelation therapy. ADH has been shown to effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. ADH has also been studied for its antioxidant properties and its ability to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
属性
CAS 编号 |
117153-91-0 |
|---|---|
产品名称 |
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
分子式 |
C8H19N4O3- |
分子量 |
219.26 g/mol |
IUPAC 名称 |
2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
InChI |
InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1 |
InChI 键 |
CXSQFTMIJNQLFQ-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
规范 SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
同义词 |
BMY 28190 BMY-28190 gamma-poly-alpha,gamma-diaminobutyric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



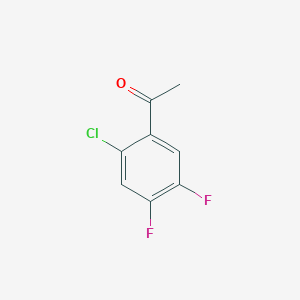
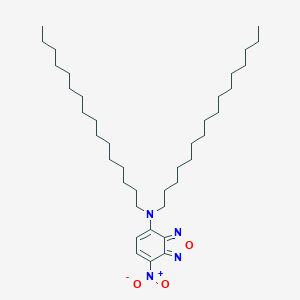
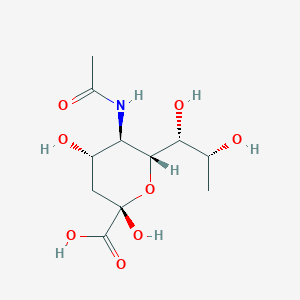
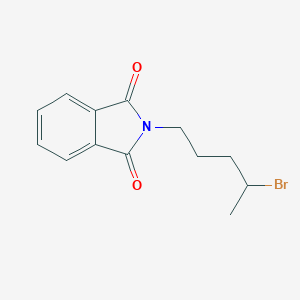
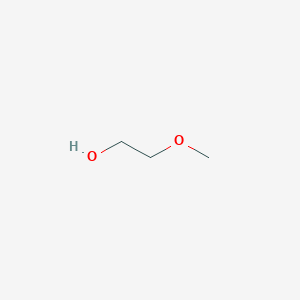
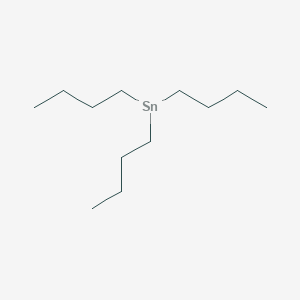
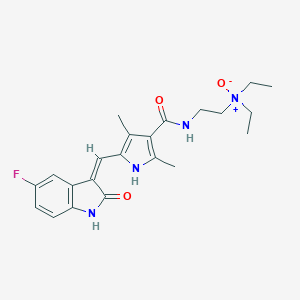
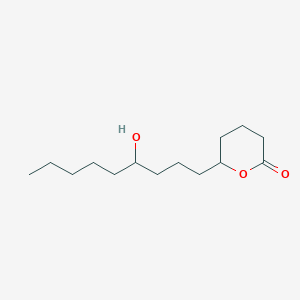
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
